1-Palmitoyl-2-myristoyl-3-palmitoyl-glycerol
Overview
Description
1,3-Dipalmitoyl-2-myristoyl glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position. It has been found in palm oil.
TG(16:0/14:0/16:0), also known as tag(46:0) or tracylglycerol(46:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(16:0/14:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:0/14:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, TG(16:0/14:0/16:0) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(16:0/14:0/16:0) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(16:0/14:0/16:0) pathway.
TG(16:0/14:0/16:0) is a triacylglycerol 46:0.
Scientific Research Applications
Lipid Orientation and Structure
- Research has demonstrated that the orientation and structure of lipid molecules like 1-palmitoyl-2-myristoyl-3-palmitoyl-glycerol can be characterized using spectroscopy methods, providing insights into their behavior in different physical states (Hübner & Mantsch, 1991).
G Protein Signaling
- Studies indicate that fatty acids such as this compound are involved in the post-translational modification of G protein subunits, which is crucial for their proper functioning in cellular signaling (Degtyarev et al., 1994).
Molecular Organization and Motions
- Investigations using NMR techniques have provided valuable information about the molecular organization and dynamics of molecules like this compound in different crystalline and liquid forms (Guo & Hamilton, 1995).
Impact on Neutrophil Function
- Research has shown that certain glycerides, including compounds structurally similar to this compound, can influence human neutrophil functions, potentially impacting immune responses (O’Flaherty et al., 1984).
Inhibition of Triglyceride Accumulation
- Studies on the molecular species of monogalactosyldiacylglycerols, which include variants of this compound, have demonstrated their potential inhibitory effects on lipid accumulation in adipocytes, suggesting implications for metabolic health (Ma et al., 2014).
Future Directions
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQZMMPMMBEIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | TG(16:0/14:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010411 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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